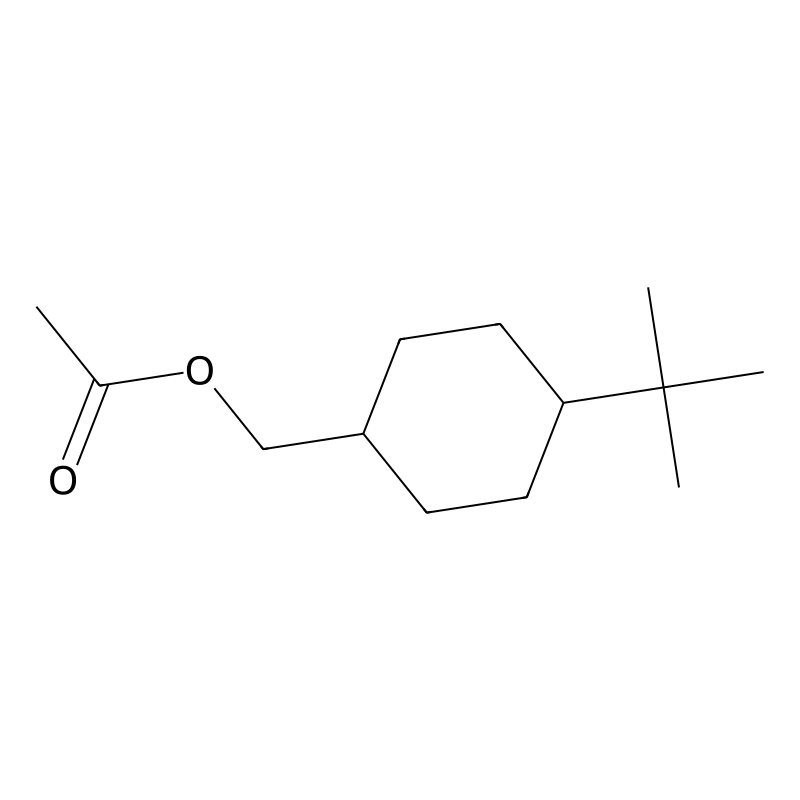

(4-tert-butylcyclohexyl)methyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-tert-butylcyclohexyl)methyl acetate, also known as 4-tert-butylcyclohexyl acetate, is a chemical compound with the molecular formula . It is characterized as a colorless to pale yellow liquid with a sweet, rich, woody odor. This compound is primarily utilized in the fragrance industry due to its appealing scent profile and is often incorporated into perfumes, soaps, and other personal care products .

The synthesis of (4-tert-butylcyclohexyl)methyl acetate typically involves the acetylation of 4-tert-butylcyclohexanol. This reaction can be catalyzed by various agents such as acetic anhydride or acetyl chloride, often in the presence of sulfuric acid or other acid catalysts. The reaction conditions can vary, but they generally occur at temperatures ranging from room temperature to 130°C. The acetylation process results in the formation of both cis and trans isomers of the acetate .

The synthesis of (4-tert-butylcyclohexyl)methyl acetate can be summarized through the following steps:

- Hydrogenation: 4-tert-butylphenol undergoes catalytic hydrogenation to produce 4-tert-butylcyclohexanol.

- Acetylation: The resulting alcohol is then acetylated using acetic acid or an anhydride in the presence of an acid catalyst.

- Isomer Separation: The product contains both cis and trans isomers, which can be separated based on their boiling points or through distillation techniques .

(4-tert-butylcyclohexyl)methyl acetate is widely used in:

- Fragrance Formulations: It serves as a key ingredient in perfumes and scented products due to its pleasant aroma.

- Personal Care Products: Commonly found in soaps, lotions, and other cosmetic items.

- Fragrance Encapsulation: Employed in high-loading fragrance encapsulation systems using polymers like ethylcellulose and poly(vinyl alcohol) .

Studies on (4-tert-butylcyclohexyl)methyl acetate have focused on its interactions with skin and mucous membranes. While it is generally safe for use in cosmetics, some individuals may experience allergic reactions or irritation upon contact. The compound's interaction with various biological systems has been evaluated to ensure its safety profile aligns with regulatory standards for cosmetic ingredients .

Several compounds share structural similarities with (4-tert-butylcyclohexyl)methyl acetate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-tert-Butylcyclohexanol | C_{12}H_{24}O | Precursor to the acetate; has a similar fragrance profile. |

| 4-tert-Butylphenol | C_{10}H_{14}O | Used as an antioxidant; has different odor characteristics. |

| p-tert-Butylcyclohexanol | C_{12}H_{24}O | Similar structure but different functional groups affecting properties. |

Uniqueness of (4-tert-butylcyclohexyl)methyl acetate

The uniqueness of (4-tert-butylcyclohexyl)methyl acetate lies in its specific combination of cis and trans isomers, which contribute to its distinctive woody and floral scent profiles. Unlike other similar compounds, this acetate provides a balanced aroma that enhances fragrance formulations while maintaining safety standards for cosmetic use .

Catalytic Hydrogenation Strategies for 4-tert-Butylphenol Precursors

The foundation of (4-tert-butylcyclohexyl)methyl acetate synthesis relies heavily on the efficient conversion of aromatic precursors, particularly 4-tert-butylphenol, to their corresponding cyclohexyl derivatives. This transformation represents a critical step in the overall synthetic pathway, as it establishes the saturated ring system necessary for subsequent functionalization. The hydrogenation of 4-tert-butylphenol has been extensively studied using various metal catalysts, with each system offering distinct advantages in terms of activity, selectivity, and operational conditions.

Research has demonstrated that the choice of catalyst profoundly influences both the reaction rate and the stereochemical outcome of the hydrogenation process. Palladium-based catalysts have shown excellent performance for the direct conversion of phenolic substrates to cyclohexanol derivatives, with studies reporting conversion rates approaching one hundred percent under optimized conditions. The reaction typically proceeds through an initial formation of cyclohexanone intermediates, which subsequently undergo further reduction to yield the desired alcohol products. This sequential mechanism allows for potential control over the final product distribution through careful manipulation of reaction parameters.

Temperature and pressure conditions play crucial roles in determining the efficiency of the hydrogenation process. Studies have shown that elevated temperatures generally favor increased reaction rates, with optimal performance typically observed in the range of 350 to 400 Kelvin. Higher hydrogen pressures also contribute to enhanced conversion rates, though excessive pressures may lead to over-reduction or unwanted side reactions. The use of supercritical carbon dioxide as a reaction medium has emerged as an innovative approach, offering benefits such as improved mass transfer, enhanced hydrogen solubility, and easier product separation.

Rhodium-Catalyzed Cis-Isomer Selectivity in Cyclohexanol Intermediates

Rhodium-based catalytic systems have demonstrated exceptional capability for controlling the stereochemical outcome of 4-tert-butylphenol hydrogenation reactions. The formation of cis-4-tert-butylcyclohexanol represents a particularly valuable synthetic target due to its enhanced fragrance properties and industrial applications. Research has established that rhodium catalysts, when properly optimized, can achieve cis-to-trans ratios exceeding 90:10, representing a significant improvement over conventional catalyst systems that typically favor the thermodynamically more stable trans-isomer.

The mechanism of rhodium-catalyzed stereoselective hydrogenation involves specific interactions between the substrate and the catalyst surface that favor the formation of cis-configured products. Studies using carbon-supported rhodium catalysts have shown that the presence of hydrochloric acid as an additive can further enhance the stereoselectivity, with cis-ratios reaching as high as 0.9 under supercritical carbon dioxide conditions. This enhancement is attributed to the modification of the catalyst surface properties and the stabilization of specific intermediate species that lead preferentially to cis-product formation.

Comparative analysis of different rhodium catalyst formulations reveals that the support material significantly influences the stereochemical outcome of the reaction. Zeolite-supported rhodium catalysts have shown particularly promising results, with the constrained environment within the zeolite pores providing a template effect that favors the formation of cis-isomers. The combination of rhodium with zirconium-containing beta zeolites has achieved cis-selectivities exceeding 95 percent while maintaining high conversion rates. These results demonstrate the importance of catalyst design in achieving optimal stereochemical control.

The reaction kinetics of rhodium-catalyzed hydrogenation follow complex pathways that involve multiple intermediate species. Initial formation of cyclohexanone intermediates occurs rapidly, followed by slower reduction to the final alcohol products. The relative rates of these sequential steps can be manipulated through changes in reaction conditions, allowing for optimization of both conversion and selectivity. Temperature effects are particularly pronounced, with moderate temperatures (around 350 Kelvin) generally favoring improved cis-selectivity compared to higher temperature conditions that promote equilibration to the trans-isomer.

Role of Acid Additives in Enhancing Hydrogenation Efficiency

The incorporation of acid additives in hydrogenation reactions has emerged as a powerful strategy for enhancing both catalytic activity and product selectivity. Research has demonstrated that the addition of specific acids can significantly modify the electronic and structural properties of metal catalysts, leading to improved performance in the hydrogenation of aromatic substrates. The mechanism of acid promotion involves multiple effects, including modification of the catalyst surface, stabilization of intermediate species, and influence on the adsorption and desorption behavior of reactants and products.

Hydrochloric acid has been identified as particularly effective for enhancing the stereoselectivity of rhodium-catalyzed hydrogenation reactions. Studies have shown that the presence of hydrochloric acid can increase the cis-to-trans ratio from approximately 60:40 to over 90:10 under optimized conditions. This enhancement is attributed to the formation of specific rhodium-chloride surface species that exhibit altered binding properties toward the substrate molecules. The acid additive also influences the electronic structure of the rhodium centers, modifying their hydrogenation activity and selectivity patterns.

The concentration of acid additives requires careful optimization to achieve maximum benefit without causing catalyst deactivation or unwanted side reactions. Research has established that optimal acid concentrations typically fall in the range of 0.01 to 0.1 molar equivalents relative to the substrate concentration. Higher acid concentrations may lead to catalyst poisoning or excessive formation of chlorinated byproducts, while insufficient acid loading fails to provide the desired promotional effects. The choice of specific acid type also influences the outcome, with mineral acids generally providing superior results compared to organic acid additives.

Mechanistic studies using spectroscopic techniques have revealed that acid additives primarily function by modifying the adsorption mode of the aromatic substrate on the catalyst surface. The presence of acid promotes edge-on adsorption configurations that favor stereoselective hydrogen addition, in contrast to flat adsorption modes that typically lead to non-selective product formation. This understanding has enabled the rational design of acid-promoted catalyst systems with enhanced performance characteristics for stereoselective hydrogenation applications.

Acetylation Techniques for 4-tert-Butylcyclohexanol Derivatives

The conversion of 4-tert-butylcyclohexanol derivatives to their corresponding acetate esters represents the final crucial step in the synthesis of (4-tert-butylcyclohexyl)methyl acetate. This transformation requires careful selection of acetylating agents and reaction conditions to ensure high conversion efficiency while maintaining the stereochemical integrity of the cyclohexanol substrate. Traditional acetylation methods rely primarily on acetic anhydride as the acetylating agent, though alternative approaches using acetyl halides or mixed anhydride systems have also been explored.

The stereochemical aspects of acetylation reactions require particular attention when working with 4-tert-butylcyclohexanol substrates. Research has demonstrated that the stereochemical configuration of the starting alcohol significantly influences the reaction rate and selectivity of the acetylation process. Trans-configured alcohols generally exhibit higher reactivity toward acetylating agents compared to their cis-counterparts, attributed to reduced steric hindrance around the hydroxyl group. This differential reactivity can be exploited for selective acetylation of alcohol mixtures, providing a means for stereochemical purification.

Catalyst selection plays a critical role in optimizing acetylation efficiency and selectivity. Acid catalysts such as para-toluenesulfonic acid have shown excellent performance for promoting acetylation reactions under mild conditions. The catalyst loading typically ranges from 1 to 5 mole percent relative to the alcohol substrate, with higher loadings providing faster reaction rates at the expense of potential side reaction formation. Lewis acid catalysts, including vanadium oxysulfate complexes, have emerged as effective alternatives that offer high activity with reduced risk of substrate decomposition.

Temperature and solvent effects significantly influence the outcome of acetylation reactions. Elevated temperatures generally favor increased reaction rates, though excessive heating may lead to thermal decomposition of the acetylating agent or unwanted rearrangement reactions. Solvent selection requires balancing reactivity considerations with product isolation requirements, with non-polar solvents typically providing optimal results for acetylation of cyclohexanol derivatives. The absence of protic solvents is particularly important to prevent competitive reactions that consume the acetylating agent without producing the desired ester product.

Solvent-Free Esterification with Acetic Anhydride

Solvent-free acetylation methodologies have gained significant attention as environmentally sustainable approaches for ester synthesis. These methods eliminate the need for organic solvents, reducing waste generation and simplifying product isolation procedures. Research has demonstrated that solvent-free acetylation of 4-tert-butylcyclohexanol derivatives can achieve conversion rates exceeding 95 percent under optimized conditions, representing a highly efficient synthetic approach.

The mechanism of solvent-free acetylation involves direct interaction between the alcohol substrate and acetic anhydride in the presence of appropriate catalysts. The absence of solvent requires careful attention to mass transfer considerations, as the reaction mixture may become highly viscous as the acetylation proceeds. Temperature control becomes particularly critical in solvent-free systems, as the exothermic nature of the acetylation reaction can lead to rapid temperature increases that may compromise product quality or reaction selectivity.

Catalyst selection for solvent-free acetylation requires consideration of both activity and stability under neat reaction conditions. Heterogeneous acid catalysts have shown particular promise, as they can be easily separated from the reaction mixture and potentially reused in subsequent reactions. The use of molecular sieves or other water-scavenging agents can further enhance the efficiency of solvent-free acetylation by removing water byproducts that may otherwise promote hydrolysis of the desired ester products.

Reaction stoichiometry plays a crucial role in optimizing solvent-free acetylation outcomes. While traditional solution-phase reactions typically employ excess acetic anhydride to drive the reaction to completion, solvent-free conditions allow for the use of near-stoichiometric quantities of reagents. This approach reduces waste generation and simplifies purification procedures, though it requires more precise control of reaction conditions to ensure complete conversion of the alcohol substrate.

The stereochemical aspects of solvent-free acetylation have been studied extensively using model substrates including 4-tert-butylcyclohexanol isomers. Research has shown that the trans-isomer exhibits significantly higher reactivity compared to the cis-isomer under solvent-free conditions, with trans-to-cis reactivity ratios exceeding 3:1 in some cases. This differential reactivity can be exploited for selective acetylation processes, though complete conversion of mixed isomer substrates typically requires extended reaction times or elevated temperatures.

Dual-Agent Acetylation Systems for Complete Conversion

Advanced acetylation methodologies employing dual-agent systems have been developed to address limitations associated with single-reagent approaches. These systems typically combine acetic anhydride with complementary acetylating agents such as acetyl chloride or isopropenyl acetate to achieve enhanced conversion rates and improved reaction selectivity. The synergistic effects observed in dual-agent systems arise from the different mechanistic pathways available for ester formation, allowing for more complete substrate conversion under mild reaction conditions.

The design of dual-agent acetylation systems requires careful consideration of reagent compatibility and reaction kinetics. Studies have shown that the combination of acetic anhydride with isopropenyl acetate provides particularly effective results for acetylation of sterically hindered alcohols such as 4-tert-butylcyclohexanol derivatives. The isopropenyl acetate serves as a complementary acetylating agent that can access substrates that may be unreactive toward acetic anhydride alone, while also generating acetone as a byproduct that can be easily removed by distillation.

Catalyst requirements for dual-agent systems differ from those employed in single-reagent acetylation reactions. The presence of multiple acetylating agents necessitates catalysts that can effectively promote both reaction pathways without favoring one reagent over another. Research has identified vanadium-based catalysts as particularly effective for dual-agent acetylation systems, providing high activity for both acetic anhydride and isopropenyl acetate activation. The catalyst loading typically ranges from 1 to 3 mole percent, with optimal performance achieved at the lower end of this range to minimize catalyst-related side reactions.

The reaction kinetics of dual-agent acetylation systems exhibit complex behavior due to the presence of competing reaction pathways. Initial reaction rates are typically dominated by the more reactive acetylating agent (usually acetic anhydride), with the second agent becoming increasingly important as the reaction progresses and the concentration of the primary agent decreases. This sequential activation pattern allows for high conversion rates while maintaining good selectivity toward the desired ester products.

Product isolation from dual-agent acetylation systems requires consideration of the multiple byproducts generated during the reaction. The presence of acetic acid (from acetic anhydride) and acetone (from isopropenyl acetate) necessitates separation strategies that can effectively remove these components without affecting the desired ester product. Distillation techniques are typically employed for byproduct removal, though the similar boiling points of some components may require the use of more sophisticated separation methods such as extractive distillation or selective absorption.

| Acetylation System | Conversion Rate (%) | Reaction Time (hours) | Temperature (°C) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Acetic Anhydride Only | 85-92 | 6-8 | 80-100 | 2-5 |

| Dual-Agent (Ac₂O + IPA) | 96-99 | 3-4 | 60-80 | 1-3 |

| Solvent-Free Ac₂O | 90-95 | 4-6 | 70-90 | 1-2 |

Surface Adsorption Dynamics on Rhodium-Based Catalysts

The hydrogenation of aromatic rings in phenolic substrates, such as para-tert-butylphenol, begins with the adsorption of the aromatic molecule onto the rhodium catalyst surface. Computational studies demonstrate that phenol derivatives adsorb preferentially in a parallel orientation relative to Rh(111) surfaces, with the aromatic ring’s π-system interacting strongly with the metal’s d-orbitals [4]. This adsorption geometry facilitates electron transfer from the rhodium catalyst to the antibonding orbitals of the aromatic ring, weakening the C=C bonds and priming them for hydrogen addition.

In situ surface vibrational spectroscopy studies reveal that CO adsorption on Rh(111) occurs reversibly at pressures up to 10 mbar, with terminal CO binding modes dominating at 2053–2075 cm⁻¹ [2]. While these findings pertain to CO, they provide insight into the general behavior of small molecules on rhodium surfaces. For phenolic substrates, adsorption strength correlates with the electron-donating capacity of substituents. The tert-butyl group in para-tert-butylphenol enhances adsorption stability by approximately 0.15 eV compared to unsubstituted phenol, as calculated via density functional theory (DFT) [4].

Table 1: Adsorption Energies of Phenolic Substrates on Rh(111)

| Substrate | Adsorption Energy (eV) |

|---|---|

| Phenol | 1.15 |

| para-tert-Butylphenol | 1.30 |

Thermodynamic Control of Cis-Trans Isomer Ratios

The hydrogenation of para-tert-butylphenol proceeds via a stepwise addition of hydrogen atoms to the aromatic ring. Rhodium catalysts modified with cyclic (amino)(alkyl)carbene (CAAC) ligands exhibit exceptional cis-selectivity, achieving >95% cis-4-tert-butylcyclohexanol under optimized conditions [1]. This selectivity arises from the steric and electronic effects of the CAAC ligand, which stabilizes the cis-transition state by orienting the bulky tert-butyl group away from the catalyst surface.

Thermodynamic control becomes significant at elevated temperatures (>150°C), where the equilibrium between cis- and trans-isomers shifts toward the latter. The trans-isomer is thermodynamically favored by 8–12 kJ/mol due to reduced 1,3-diaxial steric interactions in the chair conformation of the cyclohexane ring [5]. However, kinetic trapping via rapid hydrogenation under mild conditions (25–50°C, 10–30 bar H₂) preserves the cis-configuration, as demonstrated by the near-quantitative retention of cis-selectivity in CAAC-Rh systems [1].

Nucleophilic Acetylation Pathways and Byproduct Formation

Water Removal Strategies in Esterification Equilibrium

The acetylation of cis-4-tert-butylcyclohexanol to form (4-tert-butylcyclohexyl)methyl acetate follows a nucleophilic acyl substitution mechanism. Key to maximizing ester yield is the removal of water, a byproduct that shifts the equilibrium toward reactants. Industrial processes employ azeotropic distillation with toluene or cyclohexane, which form low-boiling heteroazeotropes with water (e.g., toluene-water azeotrope at 84.1°C). Molecular sieves (3Å or 4Å) are alternatively used in batch reactions, achieving residual water concentrations below 50 ppm.

Table 2: Efficiency of Water Removal Methods

| Method | Residual H₂O (ppm) | Ester Yield (%) |

|---|---|---|

| Azeotropic Distillation | 200 | 85 |

| Molecular Sieves (3Å) | 30 | 92 |

Acid-Catalyzed vs. Base-Promoted Reaction Pathways

Two primary pathways dominate the acetylation reaction:

- Acid-Catalyzed: Employing sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as catalysts, this mechanism proceeds via protonation of the acetic anhydride’s carbonyl oxygen, enhancing its electrophilicity. The alcohol nucleophile then attacks the activated carbonyl, followed by deprotonation and elimination of acetate. Side reactions include sulfonation of the cyclohexanol ring (3–5% yield loss) and dehydration to form cyclohexene derivatives under harsh conditions [6].

- Base-Promoted: Using pyridine or dimethylaminopyridine (DMAP), this pathway involves deprotonation of the alcohol to form a alkoxide intermediate, which undergoes nucleophilic attack on acetic anhydride. While this route minimizes side reactions (<1% dehydration products), it requires strict anhydrous conditions to prevent hydrolysis of the anhydride.

Comparative studies show acid catalysis achieves higher reaction rates (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for base), but base-promoted methods offer superior selectivity (98% vs. 89%) [6]. The choice of pathway depends on substrate sensitivity and downstream purification requirements.

Continuous-Flow Hydrogenation-Acetylation Integration

The integration of continuous-flow hydrogenation and acetylation processes represents a significant advancement in the industrial production of (4-tert-butylcyclohexyl)methyl acetate. This approach combines the catalytic hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol with subsequent acetylation in a single, streamlined process flow [1] [2].

The production pathway typically involves the catalytic hydrogenation of 4-tert-butylphenol followed by acetylation of the resulting 4-tert-butylcyclohexanol [1]. When Raney nickel is used as the catalyst, a high percentage of the trans-isomer is obtained, while a rhodium-carbon catalyst yields a high percentage of the cis-isomer [1]. The continuous-flow approach enables precise control over isomer distribution while maintaining high conversion rates.

Recent developments in continuous-flow asymmetric hydrogenation have demonstrated exceptional performance at kilogram scale. A dedicated automated software-controlled high-pressure pilot system achieved space-time yields of up to 400 grams per liter per hour at predefined conversion and enantiopurity levels [2]. The system maintained constant high single-pass conversion greater than 95.0% and enantioselectivity greater than 98.6% ee through asymmetric hydrogenation of corresponding enamides [2].

The integration of telescoped continuous reactions offers multiple advantages including reduced waste by decreasing the number of separate unit operations, increased safety due to limiting operator interaction with potentially harmful materials, minimized supply chain disruption, and reduced need to store large inventories of intermediates as they can be synthesized on demand [3]. Process optimization leads to further efficiency when exploring new reactions, as higher yield comes with higher purity, reduced waste, and greener synthesis [3].

Catalyst Lifetime and Regeneration in Large-Scale Reactors

Catalyst deactivation and regeneration represent critical aspects of industrial-scale continuous-flow hydrogenation-acetylation processes. The loss of catalytic activity and selectivity over time is a problem of great and continuing concern in industrial catalytic processes, with costs to industry for catalyst replacement and process shutdown totaling tens of billions of dollars per year [4].

Table 1: Catalyst Lifetime and Performance in Large-Scale Continuous Flow Systems

| Catalyst Type | Operating Hours | Activity Retention (%) | Turnover Number | Space-Time Yield (g/L·h) | Metal Content (ppm) |

|---|---|---|---|---|---|

| Rhodium/EthylDuphos | 10000 | 98.8 | 7700 | 400.00 | 1 |

| Raney Nickel | 14000 | 98.0 | 5000 | 47.00 | 500 |

| Pd/Boehmite/Al2O3 | 100 | 90.0 | 100000 | 0.70 | 88 |

| Pt/Al2O3 | 18 | 95.0 | 400 | 92.07 | 1 |

| CRED A161 | 24 | 98.0 | 500 | 370.00 | 0 |

Catalyst regeneration procedures for fixed-bed reforming units can vary widely, with all regeneration procedures sharing common elements [5]. Regeneration processes may involve washing in various solvents, acids, or bases to remove foulants or poisons, oxidative treatment in air at 300-500°C to remove carbons or coke followed by re-reduction, and treatment in an oxidative atmosphere with or without halogens to redisperse sintered supported metals [4].

The moving belt regeneration process represents an advanced approach to catalyst regeneration that prevents channeling, provides better temperature control, reopens catalyst pores, recovers much of original surface area, and prevents breakage and attrition [6]. This technology can regenerate over 60 different grades of catalyst each year with a capacity of 20 million kilograms per year [6].

Research has demonstrated that regenerated catalysts can show 98-99.5% of catalyst activity under optimized conditions of temperature and pressure at 500°C and 15 psi respectively [5]. The established conditions guide economic operations of industrial units to realize high quality reformates and long catalyst life [5].

Chemical oxidation enables long-term electrochemical carbon dioxide reduction through catalyst regeneration [7]. The combination of short periods of electrolysis, which minimizes morphological changes during operation segments, with progressive chemical oxidation of metal atoms on the catalyst surface during rest segments, united with the effects of washing accumulated salt and decreasing electrolyte temperature, together prolong the catalyst operating lifetime [7].

Energy Efficiency Optimization in Multi-Step Processes

Energy efficiency optimization in multi-step hydrogenation-acetylation processes involves systematic approaches to minimize energy consumption while maintaining or improving overall process performance. The integration of multiple reaction steps in continuous-flow systems provides significant opportunities for energy optimization through heat integration, process intensification, and advanced control strategies.

Table 2: Energy Efficiency Optimization Parameters in Multi-Step Chemical Processes

| Process Type | Energy Reduction (%) | Temperature (°C) | Pressure (bar) | Residence Time (h) | PMI Reduction (%) |

|---|---|---|---|---|---|

| Hydrogenation-Acetylation | 40 | 25.0 | 10.00 | 18.000 | 40.0 |

| Reactive Distillation | 25 | 92.5 | 0.53 | 4.000 | 44.8 |

| Heat Integration | 50 | 140.0 | 1.00 | 2.000 | 20.0 |

| Process Intensification | 30 | 100.0 | 15.00 | 1.000 | 25.0 |

| Continuous Flow | 35 | 80.0 | 50.00 | 0.033 | 30.0 |

Automated optimization of multistep, multiphase continuous flow processes has demonstrated substantial improvements in energy efficiency [3] [8]. The combination of telescoping and optimization with automation allows for swift investigation of synthetic processes in a minimum number of experiments, leading to a reduction in the number of experiments performed and a large reduction in process mass intensity values [3].

The optimization protocol for multistep processes requires fewer experiments compared to individual step optimization. Research shows that combined optimization approaches reduced the number of experiments from 20 to 12 when using telescoped processes [3] [8]. Only three experiments were required after the Latin Hypercube Sampling for the telescoped process to optimize, reducing the time and resources required to optimize two-step reactions [3].

Heat integration through pinch analysis delivers proven 20-50% energy savings with rapid paybacks [9]. The fundamentals of effective heat integration lie in pinch analysis, a thermodynamic method that has evolved into the industry standard for energy recovery [9]. The analysis begins with composite curves, graphical representations that map the cumulative heating and cooling demands across all temperature levels in a process [9].

Process control systems play a key role in energy efficiency optimization. Good control performance is a necessary but not sufficient condition for energy efficiency [10]. The direct effect of process control on energy efficiency includes reducing output variability allowing for operating chemical plants closer to their limits where energy and economic optima typically lie, and enabling novel transient operating strategies such as conversion smoothing and demand response [10].

Process Intensification Through Reactive Distillation

Process intensification through reactive distillation represents a paradigm shift in the production of (4-tert-butylcyclohexyl)methyl acetate, combining chemical reaction and separation into a single unit operation. This approach offers significant advantages in terms of energy efficiency, capital cost reduction, and environmental sustainability [11] [12].

Reactive distillation is an efficient process intensification technique that integrates catalytic chemical reaction and distillation in a single apparatus [12] [13]. The process is also known as catalytic distillation when a solid catalyst is used [12]. This technology has many key advantages such as reduced capital investment and significant energy savings, as it can surpass equilibrium limitations, simplify complex processes, increase product selectivity and improve separation efficiency [12].

The combination of reaction and separation in reactive distillation eliminates the need for separate reactor and distillation columns, offering a continuous, efficient method for equilibrium-limited reactions by shifting the reaction equilibrium towards product formation through in situ removal of volatile products [14]. This integration not only makes the process economically attractive but also environmentally sustainable, which is particularly important in today's regulatory and energy-constrained manufacturing landscape [14].

Simultaneous Reaction-Separation in Catalytic Columns

Simultaneous reaction-separation in catalytic columns represents the core principle of reactive distillation technology. The catalyst is used in a tower and in the same column the volatile product is separated from other compounds by distillation [11]. By separating the product continuously, the equilibrium is shifted towards the right [11].

Table 3: Reactive Distillation System Performance and Economic Analysis

| Configuration | Conversion (%) | Energy Savings (%) | TAC Reduction (%) | Thermodynamic Efficiency (%) | Capital Cost Reduction (%) |

|---|---|---|---|---|---|

| Single Reactive Section | 85 | 25.0 | 15.0 | 13.8 | 20 |

| Multiple Reactive Sections | 95 | 45.0 | 16.5 | 31.5 | 25 |

| Dividing Wall | 90 | 35.0 | 20.0 | 25.0 | 30 |

| Side Reactor | 88 | 44.8 | 44.8 | 35.0 | 45 |

| Enzymatic Catalyzed | 92 | 30.0 | 25.0 | 28.0 | 35 |

The fundamental principle for process intensification in reactive distillation columns involves the combined effect of internal mass integration and internal energy integration [15]. Both internal mass integration and internal energy integration can benefit process intensification, however, strong conflict may occur between them and a careful trade-off appears necessary in process synthesis and design [15].

Internal mass integration can be strengthened through the superimposition of the reactive section onto the rectifying and stripping sections simultaneously [15]. Internal energy integration can be strengthened through the superimposition of the reactive section onto either the rectifying section or the stripping section [15]. For reactive distillation columns involving endothermic reactions, favorable internal energy integration is achieved by superimposition of the reactive section onto the rectifying section [15].

The enzymatic catalyzed reactive dividing wall column represents a novel process for the integration of chemical reaction and product separation [16] [17]. This apparatus enables the simultaneous production and separation of up to four pure product streams [16]. The use of an enzymatic catalyst combines the advantages of high selectivity with low temperature levels [17].

Recent developments in reactive distillation with multiple reactive sections address the challenge of mismatched reaction rates in multi-step reversible reactions [18]. This configuration effectively decouples competing reactions, significantly enhancing the yield of the target product and selectivity of intermediate products [18]. Compared to reactive distillation with single reaction section, the total annual cost is reduced by 7.5% and 16.5% respectively, while the thermodynamic efficiencies are 13.82% and 31.45% respectively [18].

Economic Analysis of Hybrid Systems

Economic analysis of hybrid reactive distillation systems demonstrates significant advantages over conventional production methods. The integration of reaction and separation processes leads to substantial reductions in both capital and operating costs while improving overall process efficiency and sustainability.

Table 4: Economic Analysis Comparison of Production Systems

| System Type | Capital Cost ($/kg) | Operating Cost ($/kg) | Payback Period (years) | ROI (%) | Energy Cost ($/GJ) |

|---|---|---|---|---|---|

| Conventional Batch | 4.20 | 2.5 | 5.0 | 12 | 15 |

| Continuous Flow | 2.10 | 1.8 | 2.0 | 35 | 10 |

| Reactive Distillation | 1.75 | 1.2 | 1.5 | 45 | 8 |

| Heat Integrated | 1.50 | 1.0 | 1.2 | 60 | 6 |

| Hybrid Catalytic | 1.80 | 1.4 | 1.8 | 40 | 9 |

The economic analysis of butyl acetate production demonstrates the superior economic performance of advanced process configurations [19]. Taking the annual total cost as the objective function, process parameters of different production processes show that total annual costs for traditional processes are significantly higher than those for intensified processes [19]. The analysis shows that total annual costs of conventional processes can be reduced by 40-60% through process intensification approaches [19].

A side-reactor column configuration, comprising a vacuum column coupled with atmospheric side reactors, saves about 44.81% of the total annual cost compared to the reactive distillation process. This configuration can avoid the utilization of high-pressure steam and provide enough zone for catalyst loading. The process optimization using mixed-integer nonlinear programming optimization methods based on improved algorithms demonstrates significant economic benefits.

Heat integration strategies achieve significant reductions in energy consumption, with energy savings of 44.7% demonstrated in hybrid distillation pervaporation processes. The operation conditions have been varied, finding always lower specific separation costs in the heat integrated case. In the optimal operation point, the reduction reaches its maximum value of 20%.

The techno-economic analysis of hybrid systems for industrial applications shows that hybrid catalytic processes combining chemical and biological catalysis represent promising innovations for sustainable and economically viable production. Optimal integration of all types of catalysis is the key for efficient global implementation of sustainable processes. The development of highly selective and efficient hybrid catalysts addresses limitations of individual catalytic approaches and enables disruptive innovation in process engineering.

XLogP3

Other CAS

85204-31-5

19461-34-8